4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Lipophilicity Regioisomer comparison Physicochemical profiling

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 1461708-27-9) is a disubstituted 4-iodopyrazole derivative bearing a methyl group at N1 and an isopropyl group at C3, with the C5 position unsubstituted. Its molecular formula is C₇H₁₁IN₂ (MW 250.08 g/mol), and it is commercially supplied at ≥95% purity as a versatile small-molecule scaffold for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Negishi), metal–iodine exchange, and as a heavy-atom derivatization reagent for X-ray crystallographic phasing.

Molecular Formula C7H11IN2
Molecular Weight 250.08 g/mol
CAS No. 1461708-27-9
Cat. No. B1378378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole
CAS1461708-27-9
Molecular FormulaC7H11IN2
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C=C1I)C
InChIInChI=1S/C7H11IN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3
InChIKeyCBMKGQNLXOJAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 1461708-27-9): A C4-Iodo, C3-Isopropyl Pyrazole Scaffold for Cross-Coupling and Structural Biology Procurement


4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 1461708-27-9) is a disubstituted 4-iodopyrazole derivative bearing a methyl group at N1 and an isopropyl group at C3, with the C5 position unsubstituted . Its molecular formula is C₇H₁₁IN₂ (MW 250.08 g/mol), and it is commercially supplied at ≥95% purity as a versatile small-molecule scaffold for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Negishi), metal–iodine exchange, and as a heavy-atom derivatization reagent for X-ray crystallographic phasing . The iodine at C4 provides a synthetically labile handle with reactivity and anomalous scattering properties that are fundamentally distinct from its bromo and chloro analogs, as well as from its regioisomeric counterpart (CAS 1215295-86-5), making informed procurement decisions dependent on a quantitative understanding of these differences [1].

Why 4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole Cannot Be Interchanged with Its Regioisomer or Bromo Analog: Quantitative Substitution Risks


Substituting this compound with its closest commercially available regioisomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5), introduces measurable changes in lipophilicity (ΔLogP ≈ 0.25) and steric environment around the pyrazole N1 and C3 positions that can alter metabolic stability, target binding, and regioselectivity in subsequent C–H functionalization steps . Substituting the iodo substituent with a bromo analog (e.g., CAS 1215295-87-6) changes the oxidative addition kinetics with Pd(0) catalysts and substantially reduces the anomalous scattering signal available for X-ray crystallography (iodine f″ ≈ 6.85 e⁻ vs. bromine f″ ≈ 1.5 e⁻ at Cu Kα), which may compromise experimental phasing [1]. Furthermore, direct comparative studies on halogenated pyrazoles in Suzuki–Miyaura couplings demonstrate that iodo, bromo, and chloro derivatives exhibit divergent propensities for deleterious dehalogenation side reactions, meaning that reaction yields and product purities are not transferable across halogen types [2].

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole: Comparator-Based Quantitative Differentiation Evidence


Regioisomeric Differentiation: LogP and Topological Polar Surface Area vs. 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5)

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 1461708-27-9), which bears the methyl substituent on N1 and isopropyl on C3, exhibits a computed LogP of 2.15 and a topological polar surface area (TPSA) of 17.82 Ų . Its closest regioisomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5), in which the N1 and C3 alkyl groups are swapped, displays a higher LogP of 2.40 (experimental) and an XLogP of 2.0 . The ΔLogP of ~0.25 indicates that the target compound is measurably less lipophilic than its regioisomer, a property that can influence membrane permeability, non-specific protein binding, and chromatographic retention behavior in medicinal chemistry campaigns.

Lipophilicity Regioisomer comparison Physicochemical profiling

Halogen-Dependent Suzuki–Miyaura Coupling Efficiency: Comparative Dehalogenation Propensity of Iodo vs. Bromo vs. Chloro Pyrazoles

In a direct comparative study by Jedinák et al. (J. Org. Chem. 2017), the Suzuki–Miyaura cross-coupling of halogenated aminopyrazoles with aryl boronic acids revealed that bromo and chloro derivatives were superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. While this finding is class-level and was established on aminopyrazole substrates rather than the target compound specifically, it demonstrates that the C–I bond at the 4-position of pyrazoles is measurably more susceptible to reductive dehalogenation than C–Br or C–Cl under standard Pd-catalyzed conditions. For procurement decisions, this means that the target iodo compound is better suited for applications where the C–I bond is intentionally exploited (e.g., sequential chemoselective transformations, metal–iodine exchange), whereas bromo analogs may offer higher net coupling yields when direct Suzuki–Miyaura arylation is the sole objective.

Cross-coupling Suzuki–Miyaura Dehalogenation Pyrazole functionalization

Iodine-Specific Anomalous Scattering for Macromolecular X-ray Crystallography: Iodo vs. Bromo Phasing Power

The iodine atom at the C4 position provides a strong anomalous scattering signal that is directly exploitable for experimental phasing in macromolecular X-ray crystallography. The anomalous scattering factor f″ for iodine at the Cu Kα wavelength (1.54 Å) is approximately 6.85 electrons, compared to approximately 1.5 electrons for bromine at the same wavelength [1]. This ~4.6-fold advantage in anomalous signal means that single-wavelength anomalous dispersion (SAD) phasing using iodine requires lower data redundancy and is feasible on standard laboratory rotating-anode X-ray sources, whereas bromine often requires synchrotron radiation for robust phasing [2]. The unsubstituted C5 position of the target compound further permits covalent or non-covalent attachment to proteins of interest for heavy-atom derivatization, as demonstrated with 4-iodopyrazole in fragment-soaking experiments where it recapitulated the majority of binding sites identified in full fragment screens [3].

Structural biology X-ray crystallography SAD/MAD phasing Anomalous scattering

Supply Chain Differentiation: Procurement Cost and Availability vs. Regioisomer CAS 1215295-86-5 and Bromo Analog CAS 1215295-87-6

The target compound (CAS 1461708-27-9) is priced at approximately €450 per 250 mg (€1.80/mg) from CymitQuimica, reflecting its status as a specialized, lower-volume building block . In contrast, its regioisomer 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5) is available at approximately $25 per gram ($0.025/mg) from Hit2Lead, a ~72-fold lower unit cost . The bromo analog 4-bromo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-87-6) is priced at approximately $204 per gram from Hit2Lead . The substantial price differential between the target compound and its regioisomer reflects differences in synthetic accessibility and demand volume: the N1-methyl, C3-isopropyl pattern may require a distinct synthetic route with lower throughput. For budget-conscious procurement, the regioisomer may be an acceptable substitute only if the N1/C3 substitution pattern is not pharmacophorically critical; otherwise, the target compound's unique substitution isomerism justifies the cost premium.

Procurement Cost comparison Supply chain Building block availability

Chemoselective C5 C–H Arylation with Retention of the C4–I Bond: Orthogonal Functionalization Potential

Ben Ammar et al. (Org. Chem. Front. 2015) demonstrated that both 4-bromo and 4-iodo N-substituted pyrazoles can undergo Pd-catalyzed direct C5 arylation with aryl bromides without cleavage of the C4–halogen bond, using a simple phosphine-free catalytic system (1 mol% Pd(OAc)₂, KOAc, DMA) [1]. This chemoselectivity preserves the C4–I bond as a latent reactive handle for a subsequent orthogonal transformation (e.g., Suzuki, Sonogashira, or Buchwald–Hartwig coupling). In contrast, the analogous C4–Br bond, while also retained under these specific conditions, offers different reactivity in the subsequent step. The unsubstituted C5 position of the target compound (CAS 1461708-27-9) makes it directly suitable for this sequential diversification strategy without requiring deprotection or pre-functionalization steps.

C–H activation Chemoselectivity Orthogonal reactivity Pyrazole diversification

Procurement-Relevant Application Scenarios for 4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS 1461708-27-9)


Sequential Chemoselective Synthesis of 4,5-Diaryl-1-methyl-3-isopropyl-1H-pyrazoles

Leveraging the orthogonal reactivity of the C4–I and C5–H bonds, this compound enables a two-step diversification sequence: (i) Pd-catalyzed C5 C–H arylation with an aryl bromide while retaining the C4–I bond, followed by (ii) Suzuki–Miyaura coupling at C4 with a distinct aryl boronic acid [1]. This strategy avoids protecting group chemistry and is compatible with the N1-methyl, C3-isopropyl substitution pattern, which provides steric differentiation between the two reactive sites. The regioisomer CAS 1215295-86-5 would produce a different steric and electronic environment at the pyrazole N1/C3 positions, potentially altering the regiochemical outcome of the C5 arylation step.

Heavy-Atom Derivatization for SAD Phasing on In-House X-ray Sources

The single iodine atom provides an anomalous scattering signal (f″ ≈ 6.85 e⁻ at Cu Kα) sufficient for experimental SAD phasing of macromolecular structures using standard laboratory rotating-anode X-ray diffractometers [2]. This compound can be employed either as a soak-in fragment for co-crystallization (analogous to 4-iodopyrazole fragment soaking protocols) or as a covalent tethered ligand when further functionalized through the C5 position [3]. The bromo analog provides only ~1.5 e⁻ anomalous signal at the same wavelength, making it unsuitable for in-house SAD phasing without multi-crystal averaging strategies.

Medicinal Chemistry SAR Exploration Requiring Specific N1-Methyl, C3-Isopropyl Topology

When the methyl-on-N1 and isopropyl-on-C3 substitution pattern is pharmacophorically required (e.g., to match a specific hydrophobic pocket or to avoid metabolic N-dealkylation), this compound serves as the direct precursor for diversification at C4 and C5. The LogP of 2.15 (vs. 2.40 for the regioisomer) places it in a favorable range for CNS drug-like properties if further elaborated with polar functionality at C4/C5 . The measurable ΔLogP of 0.25 relative to the regioisomer may be significant in fine-tuning metabolic stability and off-target binding profiles.

Sonogashira Coupling for Alkynyl-Pyrazole Library Synthesis

The C4–I bond undergoes efficient Sonogashira coupling with terminal alkynes under standard conditions (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, Et₃N, THF, 65 °C), as established on structurally analogous 4-iodopyrazole systems [4]. The unsubstituted C5 position remains available for subsequent functionalization, enabling rapid construction of 4-alkynyl-5-aryl-pyrazole libraries. The iodo substituent is essential here: chloro and bromo analogs are substantially less reactive in Sonogashira oxidative addition with Pd(0), requiring harsher conditions or specialized ligands.

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